molecular formula C8H15N5 B12625660 2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole CAS No. 920748-26-1

2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole

Cat. No.: B12625660
CAS No.: 920748-26-1
M. Wt: 181.24 g/mol
InChI Key: MLXZVYHEFJTOOK-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole is a compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole typically involves the reaction of isopropylamine with a suitable tetrazole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The tetrazole ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s stability and reactivity make it useful in studying biological processes and interactions.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo substitution reactions allows it to modulate the activity of enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Propan-2-yl)pyrrolidine hydrochloride
  • 1-Piperidin-1-yl-propan-2-one hydrobromide

Uniqueness

Compared to similar compounds, 2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole stands out due to its tetrazole ring, which provides unique stability and reactivity. This makes it particularly valuable in applications where these properties are essential.

Properties

CAS No.

920748-26-1

Molecular Formula

C8H15N5

Molecular Weight

181.24 g/mol

IUPAC Name

2-propan-2-yl-5-[(2R)-pyrrolidin-2-yl]tetrazole

InChI

InChI=1S/C8H15N5/c1-6(2)13-11-8(10-12-13)7-4-3-5-9-7/h6-7,9H,3-5H2,1-2H3/t7-/m1/s1

InChI Key

MLXZVYHEFJTOOK-SSDOTTSWSA-N

Isomeric SMILES

CC(C)N1N=C(N=N1)[C@H]2CCCN2

Canonical SMILES

CC(C)N1N=C(N=N1)C2CCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.